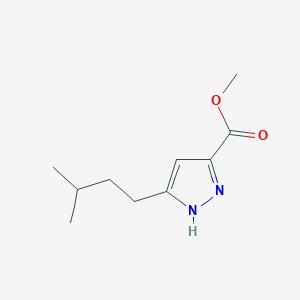

methyl 3-(3-methylbutyl)-1H-pyrazole-5-carboxylate

Description

Methyl 3-(3-methylbutyl)-1H-pyrazole-5-carboxylate is a pyrazole-based ester derivative characterized by a 3-methylbutyl substituent at the pyrazole ring’s 3-position and a methyl ester group at the 5-position. Pyrazole carboxylates are widely studied for their structural versatility, which allows modifications to optimize physicochemical properties and biological activity.

Properties

IUPAC Name |

methyl 5-(3-methylbutyl)-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-7(2)4-5-8-6-9(12-11-8)10(13)14-3/h6-7H,4-5H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRJVCPPVNDTDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=CC(=NN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-methylbutyl)-1H-pyrazole-5-carboxylate can be achieved through various synthetic routes. One common method involves the Fischer esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester . For this compound, the starting materials could include 3-methylbutanol and a suitable pyrazole carboxylic acid derivative. The reaction typically requires refluxing the mixture with a strong acid catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired ester. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methylbutyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H18N2O2

- Molecular Weight : 222.29 g/mol

- IUPAC Name : Methyl 3-(3-methylbutyl)-1H-pyrazole-5-carboxylate

The compound features a pyrazole ring, which is known for its biological activity, making it a valuable target for drug development and other applications.

Agricultural Chemistry

This compound has been investigated for its potential use as a pesticide or herbicide. The pyrazole moiety is often associated with herbicidal activity, and derivatives have shown effectiveness against various agricultural pests.

- Case Study : Research indicates that compounds containing the pyrazole structure can inhibit specific enzymes in plant metabolism, leading to effective weed control without harming crops .

Pharmaceutical Development

The compound's unique structure allows it to interact with biological targets, making it a candidate for drug development.

- Case Study : In studies involving pyrazole derivatives, compounds similar to this compound exhibited anti-inflammatory and analgesic properties. These findings suggest potential applications in treating conditions such as arthritis and other inflammatory diseases .

Material Science

This compound has potential applications in the development of new materials, particularly in creating polymers with specific properties.

- Data Table: Properties of Pyrazole-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Flexibility | Moderate |

| Biodegradability | Yes |

These properties indicate that pyrazole-based materials could be used in environmentally friendly applications.

Mechanism of Action

The mechanism of action of methyl 3-(3-methylbutyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active pyrazole derivative, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The 3-methylbutyl group in the target compound contributes to hydrophobicity and steric bulk, distinguishing it from other pyrazole carboxylates. Key comparisons include:

Key Observations :

- Halogenated Derivatives (e.g., ): Introduce Cl atoms, increasing molecular weight and lipophilicity, which may enhance membrane permeability.

- Fluorinated Derivatives (e.g., ): Electron-withdrawing groups improve chemical stability and metabolic resistance.

- Polar Substituents (e.g., methoxy in ): Enhance solubility but may reduce bioavailability due to increased polarity.

Physicochemical Properties

- Solubility : Polar substituents (e.g., methoxy in ) improve aqueous solubility, while hydrophobic groups (e.g., 3-methylbutyl) enhance lipid solubility.

- Stability : Fluorinated derivatives (e.g., ) exhibit enhanced stability due to strong C-F bonds.

- Crystallography : Tools like SHELXL () and Mercury () enable precise structural analysis, critical for understanding substituent effects on packing and intermolecular interactions.

Biological Activity

Methyl 3-(3-methylbutyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a carboxylate ester group, which contributes to its reactivity and interaction with biological targets. The presence of the 3-methylbutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit various antimicrobial activities. These compounds have been evaluated against both Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy. For instance, some derivatives have demonstrated effective inhibition against resistant bacterial strains, highlighting their potential as new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound has been studied for its ability to modulate inflammatory pathways. In vitro studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in cellular models .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole compounds. This compound has shown promising results in inhibiting cancer cell proliferation in various cancer lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to decreased cellular proliferation and increased apoptosis in cancer cells.

- Receptor Modulation : It may interact with receptors involved in inflammatory responses, thereby modulating signaling pathways that contribute to inflammation and pain .

Research Findings and Case Studies

A series of studies have been conducted to evaluate the efficacy of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.